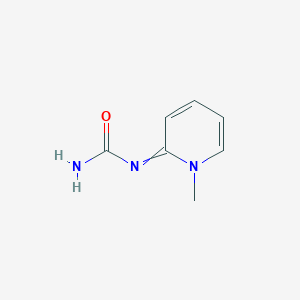

(1-Methylpyridin-2-ylidene)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

(1-methylpyridin-2-ylidene)urea |

InChI |

InChI=1S/C7H9N3O/c1-10-5-3-2-4-6(10)9-7(8)11/h2-5H,1H3,(H2,8,11) |

InChI Key |

FOMOLDJNYZSPJU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=CC1=NC(=O)N |

Origin of Product |

United States |

Computational and Theoretical Investigations of 1 Methylpyridin 2 Ylidene Urea

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. scienceopen.com For a novel or uncharacterized compound like (1-Methylpyridin-2-ylidene)urea, DFT calculations would be the primary method to understand its intrinsic properties.

Selection of Functionals and Basis Sets in DFT Studies

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A typical approach for a molecule containing nitrogen, oxygen, carbon, and hydrogen atoms involves hybrid functionals, such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange and has shown reliability for a wide range of organic molecules. researchgate.net This would often be paired with a Pople-style basis set, like 6-311++G(d,p), which provides a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) to account for non-spherical electron density. researchgate.net The selection would be guided by previous studies on similar pyridinyl-urea or ylidene structures to ensure consistency and comparability.

Molecular Geometry Optimization and Stability Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. Starting from a plausible initial structure of this compound, the geometry would be optimized by finding the minimum energy conformation on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until these forces become negligible.

Following optimization, a frequency calculation is performed to confirm that the structure is a true minimum (a stable molecule) and not a saddle point (a transition state). A stable structure will have no imaginary frequencies. This analysis would also yield thermodynamic properties such as enthalpy, Gibbs free energy, and entropy.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. For this compound, the location of the HOMO would indicate the most likely sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. The location of the LUMO would indicate the most probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited, which has implications for its stability and potential use in applications like molecular electronics. numberanalytics.comresearchgate.net For related heterocyclic compounds, the selection of the appropriate orbital (e.g., HOMO vs. HOMO-1) is crucial for accurately predicting reactivity at different atomic sites. wuxiapptec.com

Interactive Table: Hypothetical Frontier Molecular Orbital Data for this compound

Since no specific data exists, the following table is a template illustrating how results would be presented. The values are placeholders and not based on actual calculations.

| Orbital | Energy (eV) | Description |

| LUMO | -1.50 | Indicates regions susceptible to nucleophilic attack. |

| HOMO | -6.20 | Indicates regions susceptible to electrophilic attack. |

| HOMO-LUMO Gap | 4.70 | Indicator of chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. numberanalytics.com The MEP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are attractive to electrophiles. In this compound, these would likely be localized around the oxygen and nitrogen atoms.

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are susceptible to nucleophilic attack.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals. researchgate.net These interactions stabilize the molecule, and their energy (E(2)) quantifies the strength of the delocalization.

For this compound, NBO analysis would reveal:

The charge distribution on each atom (natural population analysis).

The hybridization of the atoms.

The strength of intramolecular hydrogen bonds.

Significant charge delocalization from the lone pairs of nitrogen and oxygen atoms into antibonding orbitals of the pyridine (B92270) ring and urea (B33335) moiety, which would be key to understanding the molecule's stability and electronic communication.

Interactive Table: Hypothetical NBO Analysis Data for this compound

This table is a template showing how key charge transfer interactions would be reported. The values are placeholders.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) | π* (C=N) | > 20 | Resonance stabilization |

| LP (N-pyridine) | π* (C=C) | > 15 | Ring delocalization |

| σ (C-H) | σ* (C-N) | ~ 2.5 | Hyperconjugation |

Computational Prediction and Validation of Spectroscopic Data

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results for validation of the calculated structure. For this compound, key predicted spectra would include:

Vibrational Spectroscopy (IR and Raman): Frequency calculations performed after geometry optimization yield the vibrational modes of the molecule. This allows for the prediction of the infrared and Raman spectra, helping to assign experimental peaks to specific bond stretches, bends, and torsions.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. This allows for the prediction of the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations (GIAO method)

Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are a powerful tool for structural elucidation and for validating experimental findings. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely employed and reliable approach for predicting the isotropic shielding tensors of molecules. researchgate.net This method is typically implemented within the framework of Density Functional Theory (DFT), often utilizing functionals such as B3LYP, in conjunction with appropriate basis sets like 6-31G(d,p) or TZVP to achieve a balance between accuracy and computational cost. researchgate.netmodgraph.co.uknih.gov

The computational process involves an initial geometry optimization of the molecule, followed by the calculation of the NMR shielding tensors using the GIAO method. researchgate.netmodgraph.co.uk The resulting absolute shielding values are then converted to chemical shifts (δ) on the parts-per-million (ppm) scale by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). modgraph.co.uk For protons attached to nitrogen atoms, theoretical predictions can be challenging as their chemical shifts are highly sensitive to solvent effects and hydrogen bonding. nih.gov

For this compound, theoretical calculations would provide valuable insight into the electronic environment of each nucleus. The chemical shifts for the protons and carbons of the pyridine ring, the methyl group, and the urea moiety can be predicted. These calculated values, when compared with experimental data, can confirm the molecular structure and specific conformation.

Table 1: Predicted NMR Chemical Shifts for this compound via GIAO

Illustrative table of nuclei for which theoretical chemical shifts would be calculated. Actual values are determined via specific DFT calculations (e.g., B3LYP/6-31G(d,p)).

| Nucleus Type | Atom Description | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Pyridine Ring Protons | Calculated values reflect the aromatic system and substitution effects. |

| ¹H | N-H Proton (Urea) | Value is highly dependent on solvent and concentration due to hydrogen bonding. |

| ¹H | N-CH₃ Protons | Shift influenced by the adjacent pyridinium (B92312) nitrogen. |

| ¹³C | C=O (Urea Carbonyl) | Expected to be significantly downfield, characteristic of carbonyl carbons. |

| ¹³C | Pyridine Ring Carbons | Calculated values distinguish between the substituted and unsubstituted carbons. |

| ¹³C | N-CH₃ Carbon | Shift characteristic for a methyl group attached to a nitrogen atom. |

Simulated IR and Raman Spectra

Computational methods, particularly DFT at levels like B3LYP, are instrumental in simulating the vibrational spectra (Infrared and Raman) of molecules. nih.gov These calculations yield harmonic vibrational frequencies and intensities, which correspond to the normal modes of the molecule. The resulting theoretical spectrum serves as a crucial aid in the assignment of experimental IR and Raman bands. nih.gov By comparing the computed frequencies with experimental data, a detailed and reliable vibrational assignment can be achieved. nih.gov

For this compound, theoretical spectra would help identify characteristic vibrational modes. Key vibrations would include the N-H stretching and bending modes, the C=O stretch of the urea group, various C-N stretching modes, and the characteristic ring vibrations of the substituted pyridine moiety. Analysis of the simulated spectra can also offer insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

Illustrative table of key vibrational modes. Frequencies and intensities are calculated using methods like DFT (B3LYP/6-311G(**)).

| Vibrational Mode | Description | Expected IR/Raman Signature |

|---|---|---|

| ν(N-H) | N-H stretching | Typically observed in the 3300-3500 cm⁻¹ region; sensitive to hydrogen bonding. |

| ν(C=O) | Carbonyl stretching | A strong, characteristic band expected around 1650-1730 cm⁻¹. mdpi.com |

| δ(N-H) | N-H bending | Often coupled with C-N stretching, found in the 1500-1650 cm⁻¹ range. |

| ν(N-C-N) | N-C-N stretching | Vibrations associated with the urea backbone. researchgate.net |

| Pyridine Ring Modes | Ring stretching and deformation | A series of characteristic bands in the fingerprint region (below 1600 cm⁻¹). |

Investigation of Nonlinear Optical (NLO) Properties

Organic molecules featuring extended π-conjugated systems that connect electron-donor and electron-acceptor groups can exhibit significant nonlinear optical (NLO) properties. rasayanjournal.co.in These properties are of great interest for applications in photonics and optoelectronics. Urea is a standard reference material used in the study of NLO properties. nih.govresearchgate.net Computational chemistry provides essential tools to predict and understand the NLO behavior of novel compounds by calculating key parameters such as polarizability and hyperpolarizability.

Calculation of Polarizability and Hyperpolarizability

The response of a molecule to an applied external electric field is described by its molecular polarizability (α) and hyperpolarizability (β, γ, etc.). The first hyperpolarizability (β) is a key factor that determines the second-order NLO properties of a material. rasayanjournal.co.in These parameters can be calculated using quantum chemical methods such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT). rasayanjournal.co.in The calculated values are often reported in atomic units (a.u.) and can be converted to electrostatic units (esu) for comparison with experimental data. nih.gov The magnitude of the hyperpolarizability is often compared to that of urea to assess the potential of a new compound as an NLO material. nih.gov For this compound, the presence of the electron-donating urea moiety and the π-conjugated pyridine ring suggests it may possess notable NLO properties.

Table 3: Comparison of Calculated NLO Properties

Values for Urea are from literature for reference. nih.gov Values for this compound would be determined via DFT calculations.

| Compound | Mean Polarizability (α) (x 10⁻²⁴ esu) | Total Hyperpolarizability (β) (x 10⁻³⁰ esu) |

|---|---|---|

| Urea (Reference) | ~3.83 | ~0.37 - 0.90 researchgate.net |

| This compound | To be determined | To be determined |

Electronic Dipole Moment Determinations

The permanent electronic dipole moment (μ) is a measure of the asymmetry of the charge distribution in a molecule. It is another important property calculated via computational methods that relates to a molecule's NLO activity. nih.gov A large dipole moment is often associated with a significant second-order NLO response, as it indicates a strong charge separation between donor and acceptor groups. nih.gov The dipole moment of urea molecules in a crystal lattice has been shown to be considerably enhanced compared to the isolated molecule, highlighting the influence of the local electric field. uwa.edu.au Theoretical calculations can determine the magnitude and orientation of the dipole moment for this compound, providing further insight into its electronic structure and potential for NLO applications.

Table 4: Calculated Electronic Dipole Moment

The dipole moment is a vector quantity, and its magnitude is reported in Debye (D).

| Compound | Calculated Dipole Moment (μ) (Debye) |

|---|---|

| Urea | ~4.9 (experimental) |

| This compound | To be determined |

Theoretical Studies of Reactivity and Reaction Mechanisms

Theoretical DFT computational studies are invaluable for establishing plausible mechanisms for chemical reactions. rsc.org By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and determine the most favorable pathway.

For the synthesis of unsymmetrical ureas bearing a 2-pyridyl unit, computational studies have been performed to assess different mechanistic schemes. rsc.org These investigations suggest that a pathway involving a concerted mechanism is likely more accessible than traditional models that proceed through zwitterionic intermediates or a neutral ortho-pyridinyl isocyanate. rsc.org This concerted pathway may explain how direct aminolysis occurs under benign base catalysis. rsc.org

Furthermore, the reactivity of a molecule like this compound can be investigated using reactivity descriptors derived from DFT. scirp.org Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) and their energy gap (Δℰ) provides insight into chemical reactivity and stability; a smaller gap generally implies higher reactivity. scirp.org Additionally, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface helps to identify the nucleophilic (negative potential) and electrophilic (positive potential) sites of the molecule, predicting how it will interact with other reagents. scirp.org

Applications in Advanced Materials Science and Chemical Synthesis

Role as a Building Block in Complex Heterocyclic Synthesis

Urea (B33335) and its derivatives are fundamental reagents in the synthesis of a wide array of heterocyclic compounds, which are integral to the development of pharmaceuticals and agrochemicals. researchgate.net The reactivity of the urea moiety allows for its participation in various cyclization reactions, leading to the formation of diverse ring systems. Pyridine-urea scaffolds, in particular, have been identified as key components in the design of novel anticancer agents. mdpi.com The synthesis of various pyridine-urea derivatives often serves as a crucial step in the construction of more complex, biologically active molecules. mdpi.com For instance, substituted pyridine-ureas are synthesized as intermediates that can then be further modified to create a library of compounds for pharmacological screening. nih.gov

The general synthetic utility of urea derivatives in forming heterocyclic structures suggests that (1-Methylpyridin-2-ylidene)urea can act as a valuable precursor. researchgate.net Its structure, featuring a reactive urea group attached to a methyl-substituted pyridine (B92270) ring, presents multiple sites for chemical modification and participation in cyclization reactions. This makes it a promising candidate for the synthesis of novel fused heterocyclic systems and other complex molecular architectures. While direct examples of using this compound in complex heterocyclic synthesis are not extensively documented, the established reactivity of related compounds strongly supports its potential in this domain.

Development of Novel Materials with Enhanced Properties

The incorporation of specific chemical moieties into materials is a key strategy for tailoring their physical and chemical properties. The pyridine-urea structure is a candidate for conferring enhanced characteristics, such as thermal stability and conductivity, to various materials.

The thermal stability of polymeric materials is a critical factor for their application in demanding environments. Polyurethanes and polyureas are classes of polymers known for their versatile properties, and the introduction of heterocyclic rings into their backbones can significantly enhance their thermal resistance. Studies on polyurethane ureas containing pyridine-2,6-dicarboxamide moieties have demonstrated improved thermal stability compared to conventional polyurethanes. mdpi.com The decomposition of polyurethane-ureas typically occurs in multiple steps, with the initial degradation often related to the depolycondensation of urethane and urea linkages.

Table 1: Thermal Decomposition Data for Representative Polyurethane-Ureas

| Polymer Sample | Onset Decomposition Temperature (°C) | Temperature at Maximum Decomposition Rate (°C) | Final Residue at 600°C (%) |

|---|---|---|---|

| Polyurethane-urea A | 280 | 350 | 15 |

| Polyurethane-urea B | 300 | 375 | 20 |

Note: The data in this table is representative of typical polyurethane-ureas and not specific to polymers derived from this compound.

The development of conductive organic materials is a significant area of research with applications in electronics and energy storage. While there is a lack of direct evidence for the application of this compound in conductive material development, the electrical properties of materials containing urea complexes have been investigated. Studies on solid metal-urea complexes have shown that their permittivity is significantly higher than that of pure urea, indicating a dependency on the material's structure. researchgate.net This suggests that the incorporation of urea-based compounds into material matrices could influence their electrical properties.

Applications in Polymer Chemistry

Urea and its derivatives are widely used as monomers in the synthesis of various polymers, most notably urea-formaldehyde resins and polyureas. These polymers find applications in adhesives, coatings, and elastomers. Non-isocyanate polyureas, synthesized from urea and diamines, are gaining attention as a safer alternative to traditional polyureas and have shown excellent thermal stability. mdpi.com

The bifunctional nature of this compound, with its reactive urea protons, suggests its potential as a monomer or a chain extender in polymerization reactions. Its incorporation into a polymer backbone could introduce the specific properties of the pyridine ring, such as altered solubility, thermal stability, and potential for metal coordination. While specific examples of polymers synthesized directly from this compound are not well-documented, the broader field of polyurea chemistry provides a strong foundation for its potential utility. For instance, polyurethane ureas with heterocyclic moieties have been synthesized and shown to possess unique properties. mdpi.com

Potential in Analytical Chemistry Methodologies

Urea itself is a significant analyte in clinical diagnostics, and various analytical methods have been developed for its determination. wikipedia.org These methods often involve enzymatic reactions or colorimetric derivatization. While this compound is not a common analyte, its chemical structure suggests potential applications in analytical methodologies.

For example, the pyridine nitrogen and the urea carbonyl group could act as coordination sites for metal ions, making it a candidate for use as a chelating agent or a colorimetric reagent for the detection of specific metals. Furthermore, its reactivity could be exploited in the development of new derivatization agents for chromatography or other separation techniques. However, there is currently a lack of specific research demonstrating the application of this compound in established analytical methods. Future investigations could explore its potential as a novel reagent in various analytical applications.

Future Research Directions and Emerging Trends

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The development of novel and efficient synthetic routes to (1-Methylpyridin-2-ylidene)urea is a fundamental prerequisite for its widespread study and application. Future research will likely focus on moving beyond traditional, often harsh, synthetic methods towards more sustainable and atom-economical approaches.

One promising avenue is the exploration of catalytic methods for the generation of the pyridinium (B92312) ylide intermediate. This could involve the use of transition metal catalysts to facilitate the decomposition of diazo compounds in the presence of 1-methyl-2-aminopyridine, a method that has shown success in generating other pyridinium ylides. researchgate.net Furthermore, the application of multicomponent reactions (MCRs) represents a powerful strategy to construct complex molecules like this compound in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. researchgate.net

In line with the principles of green chemistry , future synthetic strategies are expected to incorporate:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields for the synthesis of pyrimidine (B1678525) and other heterocyclic derivatives. rasayanjournal.co.in

Ultrasonic synthesis: The use of ultrasound can offer an alternative energy source to promote reactions, often leading to milder conditions and improved outcomes. rasayanjournal.co.in

Solventless reactions or the use of green solvents: Minimizing or eliminating the use of hazardous organic solvents is a key goal of green chemistry. Research into solid-state reactions or the use of benign solvents like ionic liquids could provide more environmentally friendly synthetic pathways. rasayanjournal.co.in

Catalyst development: The design of recyclable and highly efficient catalysts, such as bimetallic metal-organic frameworks (MOFs), could offer sustainable routes to related N-heterocyclic compounds and could be adapted for the synthesis of this compound. mdpi.com

Advanced Spectroscopic and Microscopic Probes for In-Situ Studies

A deep understanding of the formation, structure, and reactivity of this compound requires the use of sophisticated analytical techniques capable of in-situ monitoring. Future research will heavily rely on a combination of spectroscopic and microscopic methods to probe the transient nature of ylide intermediates and the dynamics of self-assembly.

Advanced NMR spectroscopy , including two-dimensional techniques, will be crucial for elucidating the precise structure and conformation of the molecule in solution. The use of low-field NMR could also be explored for real-time reaction monitoring in automated synthesis platforms. nih.gov The potential for pyridinium ylides to exhibit radical character suggests that Electron Paramagnetic Resonance (EPR) spectroscopy could be a valuable tool for investigating its electronic structure. rsc.org

To study the kinetics and mechanisms of reactions involving this compound, UV-vis spectroscopy will continue to be a vital tool, allowing for the determination of reaction rates and the characterization of electronic transitions. acs.org

Development of High-Throughput Computational Screening Methodologies

The vast chemical space that can be explored by modifying the structure of this compound necessitates the use of computational tools to guide experimental efforts. High-throughput computational screening is an emerging trend that can accelerate the discovery of derivatives with desired properties.

Density Functional Theory (DFT) calculations will be instrumental in predicting the outcomes of reactions, understanding reaction mechanisms, and elucidating the electronic structure of the molecule and its potential complexes. acs.org For instance, computational methods can be used to screen libraries of potential reactants in multicomponent reactions to identify promising candidates for synthesis. researchgate.net

The development of artificial force-induced reaction (AFIR) methods can aid in the in-silico screening of multicomponent reactions, predicting the feasibility of cycloaddition reactions and guiding the synthesis of novel heterocyclic compounds. researchgate.net These computational approaches can significantly reduce the experimental workload by prioritizing the most promising synthetic targets.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. The integration of the synthesis of this compound with flow chemistry and automated synthesis platforms is a key future direction.

Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for handling reactive intermediates like pyridinium ylides. rsc.org The continuous nature of flow synthesis allows for the efficient production of larger quantities of the target compound, which is essential for extensive material and biological screening. nih.govrsc.org

The coupling of flow reactors with online analytical techniques, such as NMR and mass spectrometry, enables real-time monitoring and optimization of reaction conditions. nih.govAutomated synthesis platforms , driven by machine learning algorithms, can explore a wide range of reaction parameters to rapidly identify optimal synthetic conditions, accelerating the discovery and development process. rsc.orgnih.gov This approach has been successfully demonstrated for the synthesis of other pyridine-based compounds, highlighting its potential for this compound. vcu.eduresearchgate.net

Potential in Supramolecular Chemistry and Self-Assembly

The presence of both a pyridinium ylide moiety and a urea (B33335) group in this compound makes it a highly attractive building block for supramolecular chemistry and the construction of self-assembled materials. The urea functional group is well-known for its ability to form robust and directional hydrogen bonds, a key driving force in self-assembly. mdpi.comnih.govacs.org

Future research will likely explore the self-assembly of this compound into various supramolecular architectures, such as:

Supramolecular polymers: The directional hydrogen bonding of the urea group can lead to the formation of one-dimensional polymer-like chains. mdpi.comnih.gov

Gels: The formation of extended fibrillar networks through self-assembly can result in the gelation of solvents, creating soft materials with potential applications in areas like drug delivery and tissue engineering. nih.gov

Stimuli-responsive materials: The incorporation of the pyridinium ylide, which can be sensitive to stimuli such as pH or light, could lead to the development of "smart" materials that change their properties in response to external triggers. mdpi.comnih.gov

The ability of the heterocyclic component to participate in hydrogen bonding and potentially bind metal ions further expands the possibilities for creating complex and functional supramolecular systems. mdpi.comnih.gov The study of these self-assembly processes will provide fundamental insights into non-covalent interactions and pave the way for the design of novel materials with tailored properties. rsc.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.